Tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
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Overview
Description
Tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with tert-butyl, acetyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The tert-butyl group can be introduced through the reaction of the pyrrole ring with tert-butyl bromoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. This could include the use of automated reactors and purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the acetyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar in structure but lacks the acetyl and amino groups.
4-Acetyl-5-amino-1H-pyrrole-2-carboxylate: Similar but without the tert-butyl group.
Uniqueness
Tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is unique due to the presence of all three substituents (tert-butyl, acetyl, and amino groups) on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6(14)7-5-8(13-9(7)12)10(15)16-11(2,3)4/h5,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGCMWNMCNHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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